3-Methyl-1-(piperidin-4-yl)azetidin-3-ol hydrochloride

Lipophilicity Medicinal Chemistry Permeability

3-Methyl-1-(piperidin-4-yl)azetidin-3-ol hydrochloride (CAS 2493424-72-7) is a bifunctional saturated heterocycle combining a piperidine ring and a 3-methyl-substituted azetidine ring linked via the azetidine 1‑position, isolated as the hydrochloride salt. With a molecular formula C₉H₁₉ClN₂O and a molecular weight of 206.71 g/mol, the compound presents a sterically compact, dual‑amine scaffold used as a key intermediate and molecular building block in medicinal chemistry and targeted protein degradation (PROTAC) linker development.

Molecular Formula C9H19ClN2O
Molecular Weight 206.71 g/mol
Cat. No. B8181538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-(piperidin-4-yl)azetidin-3-ol hydrochloride
Molecular FormulaC9H19ClN2O
Molecular Weight206.71 g/mol
Structural Identifiers
SMILESCC1(CN(C1)C2CCNCC2)O.Cl
InChIInChI=1S/C9H18N2O.ClH/c1-9(12)6-11(7-9)8-2-4-10-5-3-8;/h8,10,12H,2-7H2,1H3;1H
InChIKeyXCNUSOACFAMAMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-(piperidin-4-yl)azetidin-3-ol hydrochloride – Heterocyclic Building Block Profile for Procurement & Early-Stage Research


3-Methyl-1-(piperidin-4-yl)azetidin-3-ol hydrochloride (CAS 2493424-72-7) is a bifunctional saturated heterocycle combining a piperidine ring and a 3-methyl-substituted azetidine ring linked via the azetidine 1‑position, isolated as the hydrochloride salt [1]. With a molecular formula C₉H₁₉ClN₂O and a molecular weight of 206.71 g/mol, the compound presents a sterically compact, dual‑amine scaffold used as a key intermediate and molecular building block in medicinal chemistry and targeted protein degradation (PROTAC) linker development .

Why Substituting 3-Methyl-1-(piperidin-4-yl)azetidin-3-ol hydrochloride with In‑Class Analogs Risks Project Failure


Piperidinyl‑azetidine building blocks are structurally compact but their physicochemical, pharmacological, and synthetic properties are exquisitely sensitive to subtle variations in ring connectivity, substitution pattern, and salt form [1]. The 3‑methyl group directly modifies the hydrogen‑bonding capacity and lipophilicity of the azetidine ring, while the hydrochloride salt critically governs solubility, crystallinity, and long‑term storage stability . Replacing this compound with a des‑methyl analog (CAS 1443624-48-3) or a free‑base form (CAS 1439816-95-1) without accounting for these quantified differences can lead to altered reaction kinetics in downstream conjugation, unpredictable membrane permeability in cell‑based assays, and variable purity profiles that compromise reproducibility .

Quantitative Differentiation Evidence: 3-Methyl-1-(piperidin-4-yl)azetidin-3-ol hydrochloride vs. Closest Analogs


Lipophilicity Shift: 3‑Methyl Group Increases LogP by 0.66 Units Over Des‑Methyl Analog

The 3‑methyl substitution on the azetidine ring significantly alters the compound's partition coefficient. The target compound (free‑base form) has a measured LogP of 0.07170, while the des‑methyl analog 1‑(piperidin‑4‑yl)azetidin‑3‑ol has a LogP of −0.5851, representing a ΔLogP of approximately +0.66 units . This shift in lipophilicity directly impacts passive membrane permeability and potential CNS penetration capability.

Lipophilicity Medicinal Chemistry Permeability

Salt Form Advantage: Hydrochloride Provides Defined Stoichiometry and Handling Stability Over Free Base

The hydrochloride salt (CAS 2493424-72-7) is isolated as a crystalline solid that is more stable to storage and easier to weigh accurately than the hygroscopic free base (CAS 1439816-95-1). While quantitative aqueous solubility data for these specific compounds are not publicly available, the hydrochloride salt is universally acknowledged in pharmaceutical development to enhance aqueous solubility and chemical stability versus the free‑base form of amine‑containing scaffolds [1].

Salt Selection Solubility Storage Stability

Regioisomeric Specificity: 1‑Substituted Azetidine Connectivity Differentiates from 3‑Substituted Isomer in PI3Kδ Kinase Inhibition Context

The connectivity of the piperidine ring to the azetidine nitrogen (1‑position) versus the azetidine 3‑carbon position results in fundamentally distinct spatial presentations of the dual amine pharmacophore. This regioisomeric difference has been exploited in kinase inhibitor programs: a structurally related family of 3‑(piperidin‑4‑yl)azetidine derivatives exhibit PI3Kδ inhibitory activity (IC₅₀ ≈ 374 nM in cellular AKT phosphorylation assay) [1]. The 1‑substituted connectivity of the target compound produces a different vector geometry that may evade metabolic vulnerabilities associated with the 3‑substituted scaffold, such as cytochrome P450‑mediated N‑dealkylation [2].

Kinase Inhibition PI3Kδ Selectivity

Purity Specifications: 98% Purity Available, Enabling Rigorous SAR and Crystallization Studies

Commercial suppliers provide the target compound at 95% and 98% purity levels (HPLC), accompanied by batch‑specific NMR, HPLC, and GC analytical reports . The des‑methyl analog is typically offered at 98% purity as well , indicating that the methylation does not compromise synthetic accessibility to high‑purity material. The availability of ≥98% purity enables reproducible structure‑activity relationship (SAR) studies and single‑crystal X‑ray diffraction, which are critical for understanding the conformational preferences imposed by the 3‑methyl group.

Purity Analytical Chemistry Crystallization

PROTAC Linker Design Space: Methyl Group Tunes Linker Lipophilicity Without Adding Rotatable Bonds

In PROTAC design, linker lipophilicity must be carefully balanced to maintain solubility while enabling passive cell permeability. The 3‑methyl group on the azetidine ring increases calculated LogP from −0.5851 (des‑methyl) to 0.07170 while retaining the identical rotatable bond count (nrot = 1) and topological polar surface area (TPSA = 35.5 Ų) . This allows medicinal chemists to tune the physicochemical profile of the linker module without introducing additional conformational flexibility that could entropically penalize ternary complex formation.

PROTAC Linker Lipophilicity Targeted Protein Degradation

Priority Application Scenarios for 3-Methyl-1-(piperidin-4-yl)azetidin-3-ol hydrochloride Based on Differentiation Evidence


PROTAC Linker Optimization with Balanced Lipophilicity

The 0.66 log unit increase in lipophilicity relative to the des‑methyl analog, without altering TPSA or rotatable bonds, makes this compound a strategic choice for PROTAC linker libraries where modulating passive permeability while preserving favorable ternary complex geometry is essential . The hydrochloride salt ensures consistent solubility and handling during copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) or amide coupling steps used to conjugate the linker to E3 ligase ligands and target‑protein warheads.

CNS‑Penetrant Lead Discovery Scaffold

With a LogP near 0, the compound resides in the optimal lipophilicity range for passive blood‑brain barrier penetration . The presence of both a basic piperidine (pKa ~10) and a sterically hindered azetidine alcohol provides two points for hydrogen bonding, potentially improving CNS target engagement profiles over more polar, des‑methyl analogs that may struggle to cross lipid membranes .

Kinase Inhibitor Fragment‑Based Screening

The 1‑substituted azetidine connectivity distinguishes this compound from the 3‑substituted regioisomer, which has shown PI3Kδ inhibition (IC₅₀ 374 nM) . The differential metabolic stability profile (resistance to N‑dealkylation) and altered vector presentation make it a valuable addition to fragment libraries targeting the hinge‑binding region of kinases, where subtle changes in geometry can dramatically affect selectivity .

High‑Purity Analytical Reference for SAR Campaigns

Commercial availability at up to 98% purity with full analytical characterization (NMR, HPLC, GC) directly supports structure‑activity relationship (SAR) studies where impurities must be rigorously controlled to avoid false structure‑activity correlations . This level of quality assurance is particularly relevant for publication‑grade data in medicinal chemistry journals.

Quote Request

Request a Quote for 3-Methyl-1-(piperidin-4-yl)azetidin-3-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.